molecular formula C10H10N2O B8734237 1H-Indole-5-acetamide

1H-Indole-5-acetamide

Cat. No.: B8734237
M. Wt: 174.20 g/mol
InChI Key: ZLGOIJVZHJWSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.com It is considered a "privileged scaffold" because its framework is a common feature in numerous natural products, alkaloids, and synthetic molecules that exhibit a wide array of biological activities. bohrium.comnih.gov The versatility of the indole nucleus allows it to interact with diverse biological targets, including enzymes and receptors, making it a focal point for the development of new therapeutic agents. tandfonline.commdpi.com

The structural adaptability of the indole scaffold is a key reason for its prominence. The N-1, C-2, C-3, and C-4 to C-7 positions on the ring can be substituted with various functional groups, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov This modularity facilitates the exploration of structure-activity relationships (SAR) to design novel drugs with enhanced efficacy and specificity. bohrium.comnih.gov

Indole derivatives have been successfully developed into drugs for a multitude of conditions. Their therapeutic applications are extensive, encompassing treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The biological activities attributed to indole-containing compounds are vast and include:

Anticancer tandfonline.commdpi.com

Antimicrobial (antibacterial, antifungal) mdpi.comresearchgate.net

Antiviral nih.gov

Anti-inflammatory tandfonline.commdpi.com

Antioxidant bohrium.com

Antidiabetic tandfonline.combohrium.com

Antihypertensive nih.gov

Neuroprotective researchgate.net

The significance of the indole scaffold is underscored by the number of FDA-approved drugs that incorporate this heterocyclic system.

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

Drug Name Therapeutic Application
Indomethacin Nonsteroidal anti-inflammatory drug (NSAID) used for pain and inflammation. mdpi.com
Vincristine Anticancer agent used in chemotherapy. mdpi.com
Sumatriptan Treatment of migraine headaches.
Ondansetron Anti-emetic used to prevent nausea and vomiting.
Perindopril ACE inhibitor used for hypertension and cardiovascular disease. bohrium.com

This table provides illustrative examples and is not an exhaustive list.

Rationale for Investigating 1H-Indole-5-acetamide as a Research Target

The scientific interest in this compound (also known as 2-(1H-indol-5-yl)acetamide) stems primarily from its utility as a versatile chemical intermediate and a core structural motif for the synthesis of more complex, biologically active molecules. iosrjournals.orgbldpharm.com While research on the specific biological profile of this compound itself is not extensively detailed in public literature, its value is established through the activities of its derivatives.

The rationale for its investigation is built on several key points:

Synthetic Building Block: The structure of this compound provides a foundation for creating novel compounds. The acetamide (B32628) group at the 5-position serves as a handle for further chemical modifications, allowing researchers to attach different molecular fragments and explore how these changes impact biological activity. iosrjournals.org

Precursor to Bioactive Derivatives: Research has demonstrated that derivatives synthesized from an indole-5-acetamide core exhibit significant biological potential. For instance, studies have focused on creating new series of compounds by reacting the acetamide portion of the molecule to produce derivatives with potential therapeutic applications.

Exploration of Structure-Activity Relationships (SAR): By using this compound as a starting scaffold, medicinal chemists can systematically alter its structure to understand the chemical features required for a desired biological effect. This process is crucial for optimizing lead compounds in the drug discovery pipeline. For example, research into N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides revealed that different substituents on the benzothiazole (B30560) ring led to varying degrees of antimicrobial activity. iosrjournals.org

The following table summarizes research findings on derivatives that utilize the indole-acetamide scaffold, highlighting the rationale for investigating this chemical entity as a target for synthesis and further development.

Table 2: Research Findings on Derivatives of Indole-Acetamides

Derivative Class Research Focus Findings Reference
N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides Synthesis and antimicrobial screening. Several synthesized compounds showed promising antibacterial activity against strains like Escherichia coli and Pseudomonas, and antifungal activity against Aspergillus niger and Candida albicans. iosrjournals.org
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides Synthesis and antimicrobial evaluation. Synthesized compounds demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives Synthesis and evaluation of antioxidant properties. Several of the novel derivatives exhibited considerable antioxidant activity, with some compounds showing remarkable effects at low concentrations. bohrium.com

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O/c11-10(13)6-7-1-2-9-8(5-7)3-4-12-9/h1-5,12H,6H2,(H2,11,13)

InChI Key

ZLGOIJVZHJWSPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1h Indole 5 Acetamide

Established Synthetic Routes for Indole-Acetamide Derivatives

The formation of the indole (B1671886) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These can be adapted to produce 1H-Indole-5-acetamide, often by using appropriately substituted starting materials.

Classical Indole Synthesis Approaches Applicable to this compound

Many well-established indole syntheses can be theoretically applied to prepare this compound by selecting the correct precursors. These methods often involve the formation of the pyrrole (B145914) ring onto a benzene (B151609) scaffold.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.combyjus.com To synthesize a 5-substituted indole, a p-substituted phenylhydrazine is typically used. For this compound, the synthesis could start from 4-acetylaminophenylhydrazine.

Bartoli Indole Synthesis : This reaction produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comthieme-connect.de It is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other isomers. wikipedia.org The synthesis of a 5-acetamidoindole would require a suitably substituted nitroarene.

Hemetsberger Indole Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.comsemanticscholar.org The starting material's stability and synthesis can be challenging. wikipedia.org

Bischler–Möhlau Indole Synthesis : This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778) or a substituted aniline. wikipedia.orgchemeurope.com Milder, microwave-assisted, solvent-free conditions have been developed to improve yields and environmental friendliness. organic-chemistry.org

Julia Indole Synthesis : This method is not as commonly cited in the general search results for indole synthesis.

Larock Indole Synthesis : A versatile palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly adaptable for producing various substituted indoles. wikipedia.org The synthesis of a 5-aminoindole (B14826) derivative could be achieved using a substituted o-iodoaniline, which could then be acetylated.

Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.comwikipedia.org While this method directly produces 5-substituted indoles, the starting materials would need to be carefully chosen to yield the desired acetamide (B32628) functionality.

Madelung Synthesis : This reaction involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgsemanticscholar.org It is a useful method for producing indoles from N-acyl-o-toluidines. wikipedia.org Recent modifications have allowed for milder reaction conditions. organic-chemistry.org

Reissert Indole Synthesis : This method synthesizes indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgdrugfuture.com The process involves condensation followed by reductive cyclization. wikipedia.org

A summary of these classical methods is presented in the table below.

Synthesis NameGeneral ReactantsKey FeaturesApplicability to this compound
Fischer Phenylhydrazine, Aldehyde/KetoneAcid-catalyzed, widely used. wikipedia.orgjk-sci.combyjus.comRequires 4-acetylaminophenylhydrazine as a starting material.
Bartoli o-Substituted nitroarene, Vinyl Grignard reagentGood for 7-substituted indoles. wikipedia.orgjk-sci.comthieme-connect.deRequires a specifically substituted nitroarene.
Hemetsberger 3-Aryl-2-azido-propenoic esterThermal decomposition, yields indole-2-carboxylates. wikipedia.orgsynarchive.comsemanticscholar.orgStarting material synthesis can be complex. wikipedia.org
Bischler–Möhlau α-Bromo-acetophenone, AnilineForms 2-arylindoles, often requires harsh conditions. wikipedia.orgchemeurope.comCan be adapted with substituted anilines.
Larock o-Iodoaniline, Disubstituted alkynePalladium-catalyzed, versatile. wikipedia.orgsynarchive.comApplicable with substituted anilines.
Nenitzescu Benzoquinone, β-Aminocrotonic esterForms 5-hydroxyindoles. wikipedia.orgsynarchive.comwikipedia.orgWould require modification to introduce the acetamide group.
Madelung N-PhenylamideIntramolecular cyclization, high temperatures. wikipedia.orgsemanticscholar.orgApplicable with substituted N-phenylamides.
Reissert o-Nitrotoluene, Diethyl oxalateMulti-step process involving reduction and cyclization. wikipedia.orgdrugfuture.comApplicable with substituted o-nitrotoluenes.

One-Pot Synthesis Strategies for Indole-Acetamide Formation

Modern synthetic chemistry often focuses on efficiency and sustainability, leading to the development of one-pot synthesis strategies. These methods combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. For indole-acetamide derivatives, a one-pot approach could involve the formation of the indole ring followed immediately by the introduction or modification of the acetamide side chain. Microwave-assisted solid-state reactions are an example of how classical syntheses like the Bischler method can be adapted to a more efficient one-pot procedure. organic-chemistry.org

Transition Metal-Catalyzed Processes in Indole Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the formation of indoles is no exception. Palladium-catalyzed reactions, such as the Larock indole synthesis, are particularly prominent. wikipedia.orgsynarchive.comrsc.orgub.edu These methods often offer high efficiency and milder reaction conditions compared to classical approaches. mdpi.com Gold-catalyzed hydroamination of alkynes also provides a route to indole synthesis. mdpi.com Copper-catalyzed reactions have been employed in modified Madelung-type syntheses. semanticscholar.org These catalytic systems can be tailored to accommodate a wide range of functional groups, making them suitable for the synthesis of complex indole derivatives like this compound.

Biosynthetic Pathways and Microbial Transformation of Indole Precursors

Nature provides elegant and efficient routes to complex molecules. In some microorganisms, indole-3-acetic acid (a related compound) is synthesized from tryptophan via an indole-3-acetamide (B105759) intermediate. This pathway involves two key enzymes: tryptophan monooxygenase, which converts tryptophan to indole-3-acetamide, and indole-3-acetamide hydrolase, which then hydrolyzes the acetamide to the carboxylic acid. While this pathway produces the 3-substituted isomer, the enzymatic machinery involved showcases a biological approach to the synthesis of indole-acetamides. Microbial transformation can also be used to modify indole precursors, offering a green chemistry approach to the synthesis of indole derivatives.

Optimization of Synthesis and Purification Methods for this compound Analogues

The optimization of synthetic routes is crucial for improving yields, reducing costs, and increasing the sustainability of chemical processes. For the synthesis of this compound analogues, optimization may involve screening different catalysts, solvents, and reaction conditions. For instance, in the Larock indole synthesis, the choice of palladium catalyst and ligands can significantly impact the reaction's efficiency. nih.gov

Purification of the final product is another critical step. Common methods for the purification of indole derivatives include recrystallization and column chromatography. google.commdpi.com The choice of solvent for recrystallization is critical for obtaining high-purity crystals. google.com For industrial-scale production, more advanced purification techniques such as extraction and solute crystallization may be employed to enhance efficiency and yield. mdpi.comnih.gov

Strategies for Structural Modification and Derivatization of the this compound Scaffold

The this compound scaffold offers several sites for structural modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. Key positions for derivatization include:

The indole nitrogen (N-1) : Alkylation, arylation, or acylation at this position can significantly alter the compound's properties.

The C-2 and C-3 positions of the pyrrole ring : These positions are susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

The benzene ring (C-4, C-6, and C-7) : These positions can be functionalized through electrophilic aromatic substitution or by starting with an already substituted indole.

The acetamide side chain : The amide nitrogen and the terminal methyl group can be modified to introduce different substituents.

These modifications can be achieved through a variety of standard organic reactions. For example, the indole nitrogen can be alkylated using an alkyl halide in the presence of a base. The C-3 position is particularly reactive towards electrophiles. The benzene ring can be halogenated, nitrated, or sulfonated, and these groups can then be further transformed. The acetamide group itself can be hydrolyzed to the corresponding amine, which can then be derivatized in numerous ways.

Substitution Reactions on the Indole Nucleus

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The preferred site for such substitutions is the C-3 position due to the stability of the resulting cation intermediate. However, if the C-3 position is occupied, electrophilic attack typically occurs at the C-2 position, followed by the C-6 position on the benzene ring. In the context of this compound and its analogs, substitutions on the indole core, particularly on the nitrogen atom (N-1) and the benzene portion of the bicycle, are common strategies for chemical diversification.

One direct modification is the substitution at the N-1 position. For instance, the indolic nitrogen can be alkylated. In a study of 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety, the methylation of the indole nitrogen was performed using methyl iodide. This reaction, targeting the N-H group, resulted in the corresponding N-methylated indole derivative, which was then evaluated to understand the role of the indole N-H proton in biological activity. Similarly, the nitrogen of the indole ring can be alkylated with reagents like ethyl bromoacetate, followed by hydrolysis to yield a carboxylic acid, which serves as a handle for further modifications.

Electrophilic substitution on the benzene ring of the indole nucleus is another key method for derivatization. Halogenation and nitration are common examples. The synthesis of various halogenated indolone-acetamide derivatives has been reported, including those with chloro, bromo, iodo, and fluoro substituents on the indole ring. Nitration of an oxindole-acetamide scaffold, a related structure, was achieved using fuming nitric acid in trifluoroacetic acid to introduce a nitro group at the 5-position of the ring. These substitutions significantly alter the electronic properties of the indole ring, which can have a profound impact on the molecule's interaction with biological targets.

Modifications of the Acetamide Moiety

The acetamide side chain at the 5-position of the indole ring offers numerous opportunities for chemical modification. A prevalent strategy involves the synthesis of a reactive intermediate, such as 2-chloro-N-(1H-indol-5-yl)acetamide, which can then undergo nucleophilic substitution. This intermediate is typically prepared by reacting 1H-indol-5-amine with 2-chloroacetyl chloride.

The chlorine atom on the acetyl group is a good leaving group, allowing for the introduction of various functionalities. For example, it can be displaced by primary or secondary amines to create more complex acetamide derivatives. In one synthetic scheme, 2-chloro-N-(1H-indol-5-yl)acetamide was reacted with a series of (5-substituted-benzo[d]thiazol-2-yl)methanamines to produce novel N-(1H-indol-5-yl)-2-(((benzo[d]thiazol-2-yl)methyl)amino)acetamides.

Similarly, the chlorine can be substituted by sulfur nucleophiles. In the development of hybrid anticancer agents, an N-(indol-pyrazol-yl)-2-chloroacetamide intermediate was reacted with various 1,3,4-thiadiazole-2-thiols in the presence of a base. This reaction resulted in the formation of a thioether linkage, connecting the acetamide group to a thiadiazole ring.

Another approach to modifying the acetamide moiety is to build it from a precursor, such as an indole carboxylic acid. The carboxylic acid can be activated and then coupled with a wide array of amines to form N-substituted acetamide derivatives. This method allows for significant diversity at the terminal end of the acetamide group. For instance, an indole carboxylic acid derivative was coupled with various substituted anilines using peptide coupling agents like EDCI to generate a library of N-aryl acetamide indoles for antimalarial screening.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse chemical moieties onto the this compound scaffold is fundamental for establishing structure-activity relationships (SAR). SAR studies help to identify the chemical features responsible for a compound's biological activity and to optimize its potency and other properties.

SAR on the Indole Nucleus

Modifications to the indole ring itself have been shown to be critical for biological activity. In a study on inhibitors of HIV-1 Tat-mediated transcription, SAR analysis revealed that the indole moiety was superior to a naphthyl group for inhibitory effect. Furthermore, methylation of the indole N-H group in one of the potent derivatives led to a complete loss of biological activity, indicating the importance of the hydrogen bond donating capability of the N-H proton for the compound's function.

ModificationCompound ExampleBiological EffectReference
Indole N-H MethylationCompound 19Abolished biological effect
Indole replaced by NaphthylCompounds 5-7~50-fold lower inhibitory effect

SAR on Attached Heterocycles

In the development of antimalarial compounds, researchers systematically replaced a 5-methyl-1,3,4-oxadiazole group on the indole core with other isosteric heterocycles. This SAR study demonstrated that even subtle changes could dramatically affect activity. While a 5-methyl-1,2,4-oxadiazole (B8629897) analog showed reduced potency, a 3-methyl-1,2,4-oxadiazole analog was completely inactive. The investigation concluded that a 4-(N-methyl-pyrazole) was the most effective replacement, highlighting a specific heterocyclic motif as being optimal for activity.

Heterocyclic MoietyRelative ActivityReference
5-methyl-1,3,4-oxadiazoleBaseline
5-methyl-1,2,4-oxadiazole2-fold reduction
3-methyl-1,2,4-oxadiazoleInactive
4-(N-methyl-pyrazole)Most suitable replacement

SAR on the Acetamide Moiety

For a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated as α-amylase inhibitors, the substitutions on the N-phenyl ring of the acetamide moiety were systematically varied. The SAR study showed that an unsubstituted phenyl ring conferred moderate activity. The addition of alkyl groups, such as a methyl group at the para position, resulted in slightly reduced activity, while various dimethyl substitutions led to variable inhibitory effects. This demonstrates that the nature and position of substituents on the terminal part of the acetamide chain are key determinants of biological potency.

Development of Hybrid Molecules Incorporating this compound Motifs

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with improved affinity, efficacy, or a modified activity profile. The this compound scaffold has been successfully incorporated into various hybrid molecules.

One example involves the fusion of the indole-acetamide motif with a benzothiazole (B30560) moiety. In this design, the acetamide linker connects the 1H-indol-5-yl core to a (benzo[d]thiazol-2-yl)methyl group, creating a hybrid structure intended to leverage the biological activities associated with both heterocyclic systems.

More complex hybrids have also been synthesized. In a search for new anticancer agents, researchers created molecules combining indole, pyrazole, acetamide, and 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings. The synthesis involved linking an indole-pyrazole core to the thiadiazole or triazole moiety via an acetamide bridge. This strategy resulted in multi-scaffold hybrids with potent antiproliferative activity.

Another innovative approach involved the ring-opening of N-acetylisatins with indole-containing hydrazides. This reaction produced complex hybrid molecules incorporating indole and isatin (B1672199) fragments linked by a glyoxylamide-hydrazide chain, which includes an acetamide substructure. These examples underscore the utility of the indole-acetamide framework as a versatile building block for the construction of sophisticated hybrid molecules with potential therapeutic applications.

Preclinical Biological Activity and Mechanistic Insights of 1h Indole 5 Acetamide and Its Derivatives

Evaluation of Potential Pharmacological Activities

The indole (B1671886) nucleus is a foundational scaffold in the development of numerous anticancer agents. nih.govnih.gov Its derivatives have been extensively studied for their ability to interfere with various biological processes essential for cancer cell survival and growth, such as cell cycle progression, apoptosis, and drug resistance mechanisms. nih.gov

Derivatives of indole-acetamide have demonstrated significant capabilities in modulating the cell cycle and inducing programmed cell death (apoptosis) in cancer cells. nih.govnih.gov These effects are crucial for halting the uncontrolled division of malignant cells.

One study revealed that an indole-aryl amide derivative, compound 5 (from the study), induced cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This arrest was associated with the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov Furthermore, the compound promoted apoptosis, evidenced by an increase in the pro-apoptotic protein Bax. nih.gov A newly synthesized indole chalcone (B49325) derivative, ZK-CH-11d , was also found to significantly suppress the proliferation of breast cancer cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov This apoptotic induction was linked to the release of cytochrome c, increased activity of caspases 3 and 7, and cleavage of PARP. nih.gov

Similarly, a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives were synthesized, with compound 10b emerging as a potent agent. nih.govtandfonline.com This compound blocked the cell cycle in the G2/M phase and induced apoptosis in A549 lung cancer and K562 leukemia cells. nih.govtandfonline.com Flow cytometry analysis confirmed that compound 10b led to a significant increase in late-stage apoptotic cells in a dose-dependent manner. nih.gov Another investigation into novel indol-3-acetamido analogues found that compound 17 induced apoptosis in U87 glioblastoma cells by markedly increasing the expression of pro-apoptotic genes like BAX, BAD, and BIM, as well as the tumor suppressor gene p53. nih.gov

The natural brominated indole derivative, 6-bromoisatin , isolated from the marine gastropod Dicathais orbita, has also been shown to inhibit the cell cycle progression of HT29 cells by causing arrest in the G2/M phase and inducing apoptosis through the activation of caspases 3 and 7. mdpi.com

Table 1: Effects of Indole-Acetamide Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Cell Line(s) Cell Cycle Arrest Phase Apoptotic Mechanism
Indole-aryl amide 5 nih.gov HT29 (Colon) G1 Upregulation of p21 and Bax proteins
Indole chalcone ZK-CH-11d nih.gov Breast Cancer Cells G2/M Cytochrome c release, Caspase 3/7 activation, PARP cleavage
Acetamide derivative 10b nih.govtandfonline.com A549 (Lung), K562 (Leukemia) G2/M Dose-dependent increase in late apoptotic cells
Indol-3-acetamido analogue 17 nih.gov U87 (Glioblastoma) Not specified Increased expression of BAX, BAD, BIM, and p53 genes

| 6-bromoisatin mdpi.com | HT29 (Colon) | G2/M | Activation of Caspase 3/7 |

A primary focus of research into 1H-Indole-5-acetamide and its derivatives is their antiproliferative activity against various human cancer cell lines. Numerous studies have synthesized novel derivatives and evaluated their cytotoxicity, often expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

For instance, a series of 1H‐indol‐3‐yl‐N‐phenylacetamide derivatives were synthesized and tested against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines. researchgate.net Derivatives containing C-4 chloro (F4 ) and C-4 bromo (F5 ) substituents showed promising results, particularly against MCF-7 cells, with IC50 values of 12.97 µM and 10.62 µM, respectively. researchgate.net In another study, a series of N-phenylisatin-1-acetamide derivatives were screened, demonstrating varied cytotoxic activity against MCF7, A549, and HeLa cell lines. scispace.com

Research on indole-aryl amides identified a derivative, compound 5 , that was particularly selective and effective against the HT29 colon cancer cell line (IC50 = 2.61 µM) and the PC-3 prostate cancer cell line (IC50 = 0.39 µM). nih.gov Furthermore, a novel series of indole-based sulfonohydrazide derivatives were synthesized, with compound 5f showing potent inhibition of both MCF-7 and MDA-MB-468 breast cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. acs.org The indole acetamide cysmethynil (B1669675) and its analogues have also been investigated, showing that structural modifications can lead to significantly greater antiproliferative activity. duke.edu

Table 2: Antiproliferative Activity (IC50) of Selected Indole-Acetamide Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (µM)
F4 (C-4 chloro) researchgate.net MCF-7 (Breast) 12.97
F5 (C-4 bromo) researchgate.net MCF-7 (Breast) 10.62
Indole-aryl amide 5 nih.gov HT29 (Colon) 2.61
Indole-aryl amide 5 nih.gov PC-3 (Prostate) 0.39
Sulfonohydrazide 5f acs.org MCF-7 (Breast) 13.2
Sulfonohydrazide 5f acs.org MDA-MB-468 (Breast) 8.2
Acetamide derivative 10b nih.gov A549 (Lung) 0.012

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov Indole derivatives have been investigated for their ability to reverse this resistance.

Studies on indole-3-carbinol (B1674136) (I3C), a phytochemical, found that its acid-condensation products, but not I3C itself, could sensitize MDR cancer cells to conventional chemotherapeutic drugs like vinblastine (B1199706) and doxorubicin (B1662922). nih.gov These derivatives were shown to increase the intracellular accumulation of doxorubicin in resistant cells by directly interacting with and inhibiting P-glycoprotein. nih.gov Similarly, an indole analogue of curcumin (B1669340) was found to reverse multidrug resistance in a lung cancer cell line by downregulating the expression of the ABCB1 gene, which codes for P-glycoprotein. benthamdirect.com This effect was confirmed by studies showing the compound inhibited the P-gp mediated efflux of Rhodamine 123, a known P-gp substrate. benthamdirect.com

Other novel indole derivatives have also shown potent MDR reversal activity. aacrjournals.org A dihydroindeno[1,2-b] indole derivative, LS-2-3j , was found to reverse MDR by inhibiting the function and down-regulating the expression of both ABCB1 (P-gp) and ABCG2 transporters. mdpi.com Furthermore, certain monoterpene indole alkaloid azine derivatives demonstrated considerable MDR reversing activity by selectively inhibiting P-gp and another transporter, ABCC1 (MRP1). nih.gov

Table 3: Multidrug Resistance (MDR) Reversal by Indole Derivatives

Compound/Derivative Cancer Cell Line Target Transporter Mechanism of Action
Indole-3-carbinol acid-condensation products nih.gov B16/hMDR-1 (Melanoma) P-glycoprotein (P-gp) Direct binding and inhibition of P-gp
Indole curcumin benthamdirect.com MDR A549 (Lung) ABCB1 (P-gp) Downregulation of ABCB1 gene expression
LS-2-3j mdpi.com MCF-7/Adr, 293T/ABCG2 ABCB1, ABCG2 Inhibition of function and downregulation of expression

The indole scaffold is also a promising basis for the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria. nih.govnih.gov

Research has demonstrated that various derivatives based on the indole core exhibit potent antibacterial activity, including against resistant pathogens. In one study, a series of 40 novel indole core derivatives were designed and synthesized. nih.gov Of these, twenty showed in vitro inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Four of these compounds also displayed broad-spectrum activity against Gram-negative bacteria and Mycobacterium tuberculosis. nih.gov

Another study synthesized a series of N-acyl hydrazones derived from indole-3-propionic acid. uobaghdad.edu.iq These compounds displayed moderate activity against the Gram-negative bacterium Escherichia coli, with some also showing intermediate activity against other Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq However, no activity was observed against S. aureus in that particular study. uobaghdad.edu.iq

The mechanism of action for some indole-polyamine conjugates has been linked to the disruption of the bacterial membrane. mdpi.com A series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized, leading to analogues with significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans (MIC ≤ 0.28 µM). mdpi.com One analogue, 13b , was shown to disrupt the bacterial membrane of both S. aureus and MRSA, suggesting membrane perturbation as a key antibacterial mechanism. mdpi.com Similarly, indole-3-acetamido-polyamine conjugates also showed strong growth inhibition of MRSA, with some derivatives identified as bactericidal. mdpi.comnih.gov

Table 4: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative Class Target Bacteria Potency/Activity
Novel Indole Core Derivatives nih.gov Gram-positive (incl. MRSA), some Gram-negative 20 of 40 compounds active against Gram-positive bacteria
N-acyl hydrazones uobaghdad.edu.iq E. coli (Gram-negative) Moderate activity
α,ω-di(indole-3-carboxamido)polyamines mdpi.com S. aureus, A. baumannii MIC ≤ 0.28 µM for lead compounds

Assessment of Antimicrobial Properties

Antifungal Activity and Mechanisms

Derivatives of this compound have demonstrated notable antifungal properties against a variety of pathogenic fungi. The indole nucleus is a significant scaffold in medicinal chemistry, known to be a constituent in molecules with a wide range of biological activities, including antifungal effects. Research has shown that specific indole derivatives exhibit broad-spectrum antifungal activities, in some cases surpassing the efficacy of commercial agricultural fungicides like hymexazole.

The mechanisms underlying the antifungal action of indole derivatives are multifaceted. One proposed mechanism involves the disruption of fungal cell membrane integrity. Studies on certain indole compounds have shown they can reduce the levels of ergosterol, a vital component of the fungal cell membrane. This reduction compromises membrane fluidity and function, leading to cell lysis. Additionally, some derivatives have been observed to damage the cell wall, causing visible structural flaws and changes in cell size and shape. Another identified mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.

Furthermore, molecular docking studies with related aminoacetamide structures suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential molecular target. nih.gov Inhibition of SDH, a key enzyme in both the citric acid cycle and the electron transport chain, would disrupt fungal respiration and energy production, leading to fungal cell death. The versatility of the indole scaffold allows for these multiple mechanisms of action, making its derivatives promising candidates for the development of new antifungal agents. nih.govresearchgate.net

Antiviral Activity (e.g., HIV-1 Tat inhibition)

A significant area of investigation for indole acetamide derivatives has been in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). The HIV-1 Tat protein is a transcriptional factor crucial for viral replication, making it a prime target for therapeutic intervention. mdpi.com

Structure-activity relationship (SAR) studies have identified 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide moieties as potent inhibitors of HIV-1 Tat-mediated transcription. mdpi.com In a dual-reporter assay system designed to screen for Tat-specific inhibitors, certain derivatives demonstrated significant inhibitory effects on HIV-1 infectivity. mdpi.com For instance, two prominent derivatives, referred to in the study as compounds 9 and 13 , exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. mdpi.com These compounds showed high selectivity, with selectivity indices (SI), calculated as the ratio of cytotoxic concentration to effective concentration (CC50/EC50), of 371.76 and 196.33, respectively. mdpi.com

Mechanistic studies revealed that these compounds specifically interfere with the viral transcription step. mdpi.com They were found to inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a process that is necessary for facilitating viral transcription. mdpi.com This targeted action on the epigenetic modulation of the HIV-1 LTR distinguishes their mechanism from many existing antiretroviral drugs and highlights their potential as a new class of therapeutic agents for HIV-1 infection. mdpi.com

Table 1: Anti-HIV-1 Activity of 1,3,4-Oxadiazole Derivatives Containing Indole and Acetamide

Compound Tat Inhibition IC50 (µM) HIV-1 Inhibition EC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI)
9 1.05 0.17 63.20 371.76
13 1.87 0.24 47.12 196.33

Data sourced from a study on 1,3,4-oxadiazole derivatives of 5-indole-acetamide. mdpi.com

Exploration of Anti-inflammatory Effects

The indole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with indole-3-acetic acid derivatives like Indomethacin being a classic example. Building on this foundation, various derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. These compounds are often designed to target key enzymes in the inflammatory cascade.

Research has demonstrated that modifications on the indole ring and the acetamide side chain can significantly influence anti-inflammatory activity. For instance, studies on 3-methyl indole derivatives have shown promising results in animal models, such as the carrageenan-induced rat paw edema test, a standard assay for acute inflammation. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of inflammatory mediators.

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation.

Several series of indole acetamide derivatives have been specifically designed and studied as COX inhibitors. The goal is often to achieve selective inhibition of COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects associated with traditional NSAIDs. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity comparable to the reference drug indomethacin. One of the most potent compounds from this series was found to selectively inhibit COX-2 expression while demonstrating gastric sparing activity.

In another study, novel quinazolinones conjugated with an indole acetamide moiety were designed to enhance COX-2 selectivity. These hybrid molecules demonstrated superior COX-2 selectivity over their parent compounds and equipotent selectivity to celecoxib, a known COX-2 selective inhibitor. Docking studies have further elucidated the binding interactions of these indole derivatives within the active site of the COX-2 enzyme, often mimicking the binding patterns of established inhibitors.

Neuroprotective and Central Nervous System (CNS)-Related Activities

Indole and its derivatives are of significant interest for their wide range of activities within the central nervous system (CNS), including neuroprotective, anticonvulsant, and antidepressant effects. The indole scaffold is present in many endogenous molecules, such as the neurotransmitter serotonin (B10506), which plays a critical role in mood and cognition.

The neuroprotective potential of indole-based compounds has been linked to their antioxidant properties. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases. Certain indole derivatives have shown the ability to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide. These compounds can preserve cell viability and reduce the production of reactive oxygen species in neuronal cell lines, highlighting their potential to mitigate the cellular damage that occurs in neurodegenerative conditions.

Receptor Ligand Studies (e.g., 5-HT6R, Peripheral Benzodiazepine Receptors)

Serotonin 5-HT6 Receptor (5-HT6R) Ligands: The 5-HT6 receptor is almost exclusively expressed in the CNS and is a promising target for treating cognitive deficits in disorders like Alzheimer's disease. Several classes of N-arylsulfonylindole derivatives have been identified as potent and selective 5-HT6 receptor ligands. Structure-activity relationship studies have shown that substituents on both the indole core and the arylsulfonyl group are critical for high affinity. For instance, 5-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamine was identified as a high-affinity ligand. Multifunctional ligands incorporating a 1-(phenylsulfonyl)-1H-indole fragment have been designed to act as 5-HT6R antagonists while also targeting other disease-relevant pathways. mdpi.com

Table 2: Binding Affinity of Indole Derivatives for the 5-HT6 Receptor

Compound Series Representative Compound Binding Affinity (Ki, nM)
N1-Arylsulfonyltryptamines 5-Methoxy-1-benzenesulfonyl analogue High Affinity
Tacrine-Indole Hybrids Compound 17 13
Rivastigmine-Indole Hybrids Compound 35 15

Data compiled from studies on N-arylsulfonylindoles and multifunctional indole derivatives. mdpi.com

Peripheral Benzodiazepine Receptor (PBR) Ligands: The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is overexpressed in activated microglia during neuroinflammation, making it a valuable diagnostic and therapeutic target. Indoleacetamides represent a distinct class of high-affinity PBR ligands. A notable example is the compound SSR180575 (7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide), which demonstrates high affinity for both rat and human PBR with an IC50 value in the low nanomolar range (2.5-3.5 nM). Such ligands have been shown to promote neuronal survival and repair in preclinical models of neurodegeneration, suggesting their therapeutic potential for conditions like peripheral neuropathies.

Enzyme Inhibition in Neurodegenerative Pathways (e.g., Acetylcholinesterase, BACE1)

Acetylcholinesterase (AChE) Inhibition: According to the cholinergic hypothesis, cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132). Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Indole-based multifunctional ligands have been developed that combine AChE inhibition with other beneficial activities. For example, hybrid molecules linking the indole core to known AChE-inhibiting scaffolds like tacrine (B349632) have been synthesized. mdpi.com These compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. One such tacrine-indole derivative showed potent inhibition of both AChE (IC50 = 8 nM) and butyrylcholinesterase (BuChE; IC50 = 24 nM), an enzyme that also plays a role in acetylcholine hydrolysis in the Alzheimer's brain. mdpi.com

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: The accumulation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP). Consequently, inhibiting BACE1 is a major therapeutic goal to slow disease progression. Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), an endogenous indoleamine, and its derivatives have been investigated as BACE1 inhibitors. In one study, melatonin and several of its synthetic derivatives displayed potent BACE1 inhibitory activity, with over 75% inhibition at a 5 µM concentration. Molecular docking studies suggest these indole derivatives can bind to key catalytic residues like Asp32 and also interact with the flexible "flap" region covering the active site, including a π-π stacking interaction with Tyr71. This indicates that the indole scaffold is a viable starting point for the design of novel BACE1 inhibitors.

Antidiabetic Potential and Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives of indole-acetamide have been investigated for their potential in managing hyperglycemia by inhibiting key digestive enzymes, α-amylase and α-glucosidase. nih.gov These enzymes are crucial for breaking down complex carbohydrates into absorbable simple sugars; their inhibition can help control postprandial blood glucose levels. nih.govnih.gov

Studies on a series of indole-3-acetamides demonstrated good to moderate inhibitory activity against the α-amylase enzyme. nih.govresearchgate.net For instance, synthesized indole-3-acetamides (1-24) showed IC50 values against α-amylase ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). nih.govresearchgate.net Similarly, a series of thiazolidinone-based indole derivatives exhibited potent inhibition against both α-amylase and α-glucosidase, with some compounds showing several-fold better activity than acarbose. nih.gov Specifically, IC50 values ranged from 1.50 ± 0.05 to 29.60 ± 0.40 μM for α-amylase and 2.40 ± 0.10 to 31.50 ± 0.50 μM for α-glucosidase. nih.gov

Further research into new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives also revealed significant α-glucosidase inhibitory abilities. researchgate.netbohrium.com One representative compound, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, was found to be approximately 118.8 times more potent than acarbose against MCF-7 cells and acted as an uncompetitive inhibitor of α-glucosidase. researchgate.net

Inhibitory Activity of Indole Derivatives Against Diabetic Enzymes
Compound SeriesDerivative ExampleEnzymeIC50 Value (μM)Reference Standard (Acarbose) IC50 (μM)Source
Indole-3-acetamidesCompound 15α-Amylase1.09 ± 0.110.92 ± 0.40 nih.govresearchgate.net
Thiazolidinone-based indolesCompound 5α-Amylase1.50 ± 0.0510.20 ± 0.10 nih.gov
Thiazolidinone-based indolesCompound 5α-Glucosidase2.40 ± 0.1011.70 ± 0.10 nih.gov
Indole-carbohydrazide-phenoxy-N-phenylacetamidesCompound 11dα-GlucosidaseSignificantly more potent than acarboseN/A researchgate.net

Antioxidant Activity Studies

The antioxidant potential of indole-acetamide derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to scavenge stable free radicals. nih.govresearchgate.net The most common methods used are the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netugm.ac.id

A study on a series of indole-3-acetamides found that all synthetic derivatives effectively scavenged reactive oxygen species. nih.gov The IC50 values ranged from 0.35 ± 0.1 to 2.19 ± 0.08 μM in the ABTS assay and 0.81 ± 0.25 to 2.75 ± 0.03 μM in the DPPH assay. nih.gov Compound 15 from this series, which was also a potent α-amylase inhibitor, showed significant antioxidant potential with IC50 values of 0.35 ± 0.1 μM (DPPH) and 0.81 ± 0.25 μM (ABTS). researchgate.net

Research on other ethenyl indoles has shown that their antioxidant activity is dependent on the substituents on the molecule. rsc.org Derivatives with electron-donating groups exhibit antioxidant properties comparable to vitamin E, whereas those with strong electron-withdrawing substituents show little to no activity. rsc.org For example, a hydroxy-substituted ethenyl indole demonstrated an IC50 of approximately 24 μM, which is comparable to vitamin E's IC50 of ~26 μM in the DPPH assay. rsc.org The mechanism is suggested to be a hydrogen and/or electron and proton transfer process to quench the free radical. rsc.org

Antioxidant Activity of Indole Derivatives
Compound Series/DerivativeAssayIC50 Value (μM)Source
Indole-3-acetamides (Range)DPPH0.81 ± 0.25 – 2.75 ± 0.03 nih.gov
Indole-3-acetamides (Range)ABTS0.35 ± 0.1 – 2.19 ± 0.08 nih.gov
Indole-3-acetamide (B105759) (Compound 15)DPPH0.35 ± 0.1 researchgate.net
Indole-3-acetamide (Compound 15)ABTS0.81 ± 0.25 researchgate.net
Hydroxy substituted ethenyl indoleDPPH~24 rsc.org

Other Potential Biological Activities (e.g., Antitrypanosomal, Anti-malarial)

The indole scaffold is a key feature in compounds developed to combat parasitic diseases, including malaria and trypanosomiasis. nih.gov A screen of the Janssen Jumpstarter library against Plasmodium falciparum, the parasite responsible for malaria, identified the N-acetamide indole class as a promising hit. nih.gov Subsequent optimization led to analogs with potent asexual stage activity. nih.gov The mechanism for some of these derivatives is believed to involve targeting the parasite's PfATP4 protein. nih.gov

In the area of antitrypanosomal research, diamidine indole derivatives have been designed based on the known activity of compounds like DAPI. nih.gov Many of these indole diamidines showed excellent inhibitory activity against Trypanosoma brucei, with IC50 values in the nanomolar range. nih.gov Nitrotriazole-based acetamides and propanamides have also been synthesized and evaluated for broad-spectrum antitrypanosomal activity. semanticscholar.org Studies showed that linkage elongation from an acetamide to a propanamide derivative could increase anti-HAT (Human African Trypanosomiasis) activity by 4- to 214-fold. semanticscholar.org For example, one propanamide was 23-fold more active than its acetamide counterpart against T. b. rhodesiense. semanticscholar.org Other research on 1,2,3-triazole derivatives highlighted analogs with potent activity against Trypanosoma cruzi trypomastigotes, with some showing IC50 values up to 100 times greater than the reference drug benznidazole (B1666585). mdpi.com

Antiparasitic Activity of Indole Derivatives
Compound ClassActivityTarget OrganismKey FindingsSource
N-acetamide indolesAntimalarialPlasmodium falciparumIdentified as a hit class; targets PfATP4. nih.gov
Diamidine indolesAntitrypanosomalTrypanosoma bruceiExcellent inhibition with IC50 values in the nanomolar range. nih.gov
Nitrotriazole-based propanamidesAntitrypanosomalT. b. rhodesienseUp to 214-fold more active than acetamide analogs. semanticscholar.org
1,2,3-Triazole derivativesAntitrypanosomalTrypanosoma cruziPotent activity, with IC50 values (e.g., 0.21 µM) much lower than benznidazole (22.79 µM). mdpi.com

Molecular Targets and Mechanisms of Action Research

Receptor Binding Affinity and Selectivity Profiling

Indole derivatives, including those related to indole-acetamide, are recognized for their interaction with various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, which are key targets in the central nervous system (CNS). nih.gov

Research into a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines aimed to identify selective and potent 5-HT1A receptor agonists. researchgate.net The introduction of a carboxamide group at the 5-position of the indole ring, creating a structure related to this compound, was shown to maintain high 5-HT1A affinity. researchgate.net For instance, 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide was identified as a highly selective 5-HT1A receptor agonist with a nanomolar affinity (IC50 = 0.9 nM) and high selectivity over the dopamine (B1211576) D2 receptor (IC50 > 850 nM). researchgate.net Another derivative, 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide, showed even more potent 5-HT1A affinity (IC50 = 0.09 nM). researchgate.net

The selectivity profile is crucial for therapeutic potential. Benzamide-based compounds have been evaluated for their affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors. mdpi.com While not indole-acetamides, this research highlights the methods used for profiling. Competitive binding assays using radioligands like 3H-pentazocine for S1R and [3H]-DTG for S2R are employed to determine the equilibrium dissociation constants (Ki). mdpi.com For a lead compound, a high affinity for S1R (Ki = 3.2 nM) was observed with a selectivity ratio (S2R/S1R) of 190. mdpi.com Modifications to the molecular structure significantly impacted both affinity and selectivity, demonstrating the ability to fine-tune receptor interaction profiles. mdpi.com

Receptor Binding Affinity of Indole Derivatives
CompoundReceptorBinding Affinity (IC50)Source
3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide5-HT1A0.9 nM researchgate.net
3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamideD2> 850 nM researchgate.net
3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide5-HT1A0.09 nM researchgate.net
3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamideD2140 nM researchgate.net

Enzyme Inhibition Kinetics and Specificity

Understanding the kinetics and specificity of enzyme inhibition is fundamental to elucidating the mechanism of action of indole-acetamide derivatives. For antidiabetic applications, studies have not only quantified the inhibitory potency (IC50) but also determined the mode of inhibition against enzymes like α-glucosidase.

For example, a study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives identified a potent compound that acts as an uncompetitive inhibitor against α-glucosidase. researchgate.net This mode of inhibition suggests that the inhibitor binds only to the enzyme-substrate complex. In another study, a thieno[2,3-b]quinoline-acetamide derivative was found to be a competitive inhibitor of α-glucosidase, indicating that it competes with the substrate for binding to the enzyme's active site. researchgate.net Molecular docking studies often complement kinetic analyses to visualize how these molecules interact with key residues within the active site of the target enzyme. nih.govresearchgate.netresearchgate.net

Tubulin Polymerization Inhibition

A significant area of research for indole-based compounds, including derivatives structurally related to indole-acetamide, is their role as anticancer agents that target tubulin. semanticscholar.orgnih.gov Tubulin is the protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis, making them valuable in cancer therapy. rsc.org

Many indole derivatives function by binding to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization. nih.gov A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as analogs of Combretastatin A-4 (CA-4), a known tubulin inhibitor. rsc.orgnih.gov One compound from this series, 7d, exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively. rsc.org Mechanistic studies confirmed that this compound inhibited tubulin polymerization in a manner consistent with colchicine, induced apoptosis, and arrested cells in the G2/M phase. rsc.org Another study on 6- and 7-heterocyclyl-1H-indole derivatives identified a compound (1k) with potent inhibition of tubulin polymerization (IC50 = 0.58 ± 0.06 µM). nih.gov

Antiproliferative and Tubulin Inhibition Activity of Indole Derivatives
CompoundCell LineAntiproliferative IC50 (μM)Tubulin Polymerization IC50 (μM)Source
Compound 7dHeLa0.52Not specified rsc.org
Compound 7dMCF-70.34Not specified rsc.org
Compound 7dHT-290.86Not specified rsc.org
Compound 5mNot specified0.11 - 1.40.37 ± 0.07 nih.gov
Compound 1kMCF-70.0045 ± 0.0010.58 ± 0.06 nih.gov
DNA Topoisomerase Inhibition

While the indole nucleus is a component of many DNA-interacting agents, the direct inhibitory effect of this compound on DNA topoisomerases is not well-documented in publicly available research. However, studies on related indole derivatives suggest that this class of compounds can interact with DNA, a prerequisite for topoisomerase inhibition, although this interaction does not always translate to direct enzyme inhibition.

Table 1: Antitumor and DNA Interaction Profile of Selected Indole Derivatives
CompoundBiological ActivityDNA Binding Constant (Kb)Topoisomerase-I Inhibition
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a)Active against leukemia cell lines (HL60 and K562)5.69 × 10⁴No
5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c)Antitumor activity against T47D breast cancer cell line (IC50 = 1.93 μM)Not ReportedNot Reported
Histone Deacetylase (HDAC) and Sirtuin Modulation

The modulation of histone deacetylases (HDACs) and sirtuins (SIRTs), which are class III HDACs, represents a significant area of investigation for indole derivatives. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

A series of N¹-hydroxyterephthalamide derivatives featuring an indole cap group have been designed and synthesized as novel HDAC inhibitors. Within this series, compound 12m emerged as a particularly potent inhibitor, with an IC50 value of 0.074 μM against HeLa nuclear extract, demonstrating greater inhibitory activity than the established HDAC inhibitor SAHA (IC50 = 0.131 μM). Further analysis revealed that compound 12m exhibits a similar isoform selectivity profile to the approved drug PXD101.

In the realm of sirtuin modulation, indole-containing compounds have been identified as potent and selective inhibitors of SIRT1. One of the most notable examples is the compound EX-527, which is structured around an indole nucleus. High-throughput screening has led to the discovery of a series of indoles that potently inhibit SIRT1 with IC50 values in the nanomolar range, representing a significant improvement over previously reported SIRT inhibitors. Kinetic studies suggest that these indole-based inhibitors may bind to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose.

Table 2: HDAC Inhibitory Activity of an Indole-Capped N¹-hydroxyterephthalamide Derivative
CompoundTargetIC50 (μM)
12mHeLa nuclear extract (HDACs)0.074
SAHA (Control)HeLa nuclear extract (HDACs)0.131
Kinase Inhibition (e.g., Src Kinase)

Kinase inhibition is another well-established mechanism of action for indole derivatives. The cooperation between c-Src and EGFR has been implicated in promoting a more aggressive phenotype in various tumors. Consequently, the dual inhibition of these kinases is a promising therapeutic strategy.

In a study focused on developing dual EGFR and Src kinase inhibitors, a novel indole derivative, compound 16 , demonstrated potent activity against Src kinase with an IC50 of 0.002 μM. This compound also showed strong induction of apoptosis in prostate cancer cell lines. Within the same study, a series of urea-containing indole derivatives (6-11 ) exhibited a strong inhibition profile against Src kinase, with inhibition percentages ranging from 80.12% to 89.68%, comparable to the reference compound dasatinib (B193332) (93.26%).

Table 3: Src Kinase Inhibitory Activity of Selected Indole Derivatives
CompoundTarget KinaseIC50 (μM)% Inhibition
16Src0.002Not Reported
6-11 (Urea-containing derivatives)SrcNot Reported80.12 - 89.68%
Dasatinib (Reference)SrcNot Reported93.26%

Modulation of Signal Transduction Pathways

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways, which is a key aspect of their biological effects. The PI3K/Akt/mTOR and NF-κB signaling pathways are critical in cell survival, proliferation, and metastasis, and are often dysregulated in cancer.

Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway. These natural indole compounds are also effective modulators of the downstream transcription factor NF-κB. The inhibition of NF-κB by indole compounds is a recurring observation in the literature. This modulation of the PI3K/Akt/mTOR/NF-κB signaling network is thought to contribute to their ability to inhibit invasion, and angiogenesis.

Furthermore, indole alkaloids have been found to exert their anticancer effects by targeting the MAPK signaling pathway. For example, fumigaclavine C, an indole alkaloid, has been shown to inhibit the proliferation of MCF-7 breast cancer cells in a dose-dependent manner by blocking the signal transduction of key molecules in the MAPK pathway, including ERK, JNK, and p38.

Interactions with Biological Macromolecules

The biological activity of this compound and its derivatives is predicated on their interaction with various biological macromolecules, including proteins (such as enzymes) and nucleic acids.

In terms of protein interactions, a study of indole-3-acetamide derivatives demonstrated their ability to inhibit the enzyme α-amylase. Molecular docking studies revealed that these compounds bind to the active site of the enzyme, with interactions involving key amino acid residues. For instance, the NH group of the indole moiety can form a hydrogen bond with Asp300, while the phenyl ring can engage in π–π interactions with Trp59. The inhibitory activity of these derivatives against α-amylase, with IC50 values in the low micromolar range, highlights their potential as enzyme inhibitors.

Regarding interactions with nucleic acids, as mentioned in section 3.2.2.2, indole derivatives have been shown to bind to DNA. Spectroscopic studies have revealed that these compounds can interact with calf thymus DNA (ctDNA), causing hypochromic and hyperchromic effects, as well as shifts in the spectral maxima. The indole nucleus is thought to contribute to the intercalation of these molecules into the DNA structure. This DNA binding ability is a crucial aspect of the antitumor properties of certain indole derivatives.

Table 4: Interaction of Indole Derivatives with Biological Macromolecules
Derivative ClassMacromoleculeType of InteractionKey Findings
Indole-3-acetamide derivativesα-Amylase (Enzyme)Active site binding (H-bonds, π–π interactions)Inhibition of enzyme activity with IC50 values in the low micromolar range.
Indole-thiazolidine derivativesDNAGroove binding/IntercalationHigh DNA binding constants (e.g., Kb of 5.69 × 10⁴ for one derivative).

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1H-Indole-5-acetamide derivatives is intrinsically linked to their structural framework, which consists of an indole (B1671886) core, an acetamide (B32628) side chain, and various substituents. SAR studies have identified several key features that are crucial for their therapeutic effects across different targets.

The indole nucleus itself is a well-established pharmacophore, known to mimic the structure of peptides and interact with a variety of enzymes and receptors. researchgate.netchula.ac.th The acetamide group attached at the 5-position of the indole ring plays a significant role in mediating interactions with biological targets, often through hydrogen bonding. mdpi.com

In the context of anti-HIV activity, research has shown that the presence of a 1,3,4-oxadiazole (B1194373) moiety linked to the indole core, along with the acetamide group, is important for potent inhibitory effects on HIV-1 Tat-mediated viral transcription. asm.org Specifically, derivatives containing both indole and acetamide functionalities exhibited significant inhibitory effects on HIV-1 infectivity. asm.org

For antimalarial activity, the N-acetamide indole chemotype has been identified as a novel scaffold. nih.gov SAR investigations revealed that substituents on the indole framework and the aryl acetamide are critical for antiplasmodial potency. nih.gov For instance, the combination of a 3,4,5-trimethoxy aryl group on the acetamide and a 3-chloro substituent on the indole led to analogs with suitable antiplasmodial potency. nih.gov

In the pursuit of antihyperglycemic agents, indole-3-acetamide (B105759) derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. acs.org The key structural feature for good interaction was found to be the presence of electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring of the acetamide moiety. acs.org

Furthermore, in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, the incorporation of carboxamide and acetamide substituents at the indole 5-position of 2-aryltryptamine derivatives resulted in potent binding affinity. nih.gov

The position of substituents on the indole ring also dictates the biological activity profile. Studies on N-piperidinyl indoles have shown that 2-substituted indoles have higher NOP binding affinities and act as full agonists, whereas 3-substituted derivatives are partial agonists. nih.gov This highlights the importance of the substitution pattern on the indole core for determining the intrinsic activity and selectivity of these compounds. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by the strategic placement of various substituents on the indole ring and the acetamide side chain. The electronic and steric properties of these substituents play a pivotal role in modulating the interaction of the molecule with its biological target.

In the development of antimalarial N-acetamide indoles, the effect of substituents has been systematically studied. nih.gov For example, the removal of a 5-methyl substitution on a 1,3,4-oxadiazole ring attached to the indole core was found to be detrimental to antiplasmodial activity, indicating that the methyl group is required for activity. nih.gov Conversely, replacing the methyl group with larger hydrophobic groups like trifluoromethyl or isopropyl also led to a loss of activity, suggesting that steric volume is a critical factor. nih.gov The introduction of a 3,4,5-trimethoxy aryl group on the acetamide functionality was shown to enhance metabolic stability and maintain potent antiplasmodial activity. nih.gov

For α-amylase inhibitors based on the indole-3-acetamide scaffold, the nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence their inhibitory potency. acs.orgnih.gov The presence of halide groups on the phenyl ring was identified as a key feature for enhanced activity. acs.orgnih.gov Specifically, compounds with chloro- and methyl-substituents on the phenyl ring demonstrated notable inhibitory activity against the α-amylase enzyme. acs.orgnih.gov

The following interactive table summarizes the impact of different substituents on the biological activity of indole acetamide derivatives based on reported research findings.

Scaffold Substituent Modification Position Effect on Biological Activity Reference
N-acetamide indole (antimalarial)Removal of methyl group5-position of 1,3,4-oxadiazoleDeleterious to antiplasmodial activity nih.gov
N-acetamide indole (antimalarial)Replacement of methyl with trifluoromethyl or isopropyl5-position of 1,3,4-oxadiazoleAblated activity nih.gov
N-acetamide indole (antimalarial)Addition of 3,4,5-trimethoxy aryl groupAryl acetamideImproved metabolic stability and potency nih.gov
Indole-3-acetamide (α-amylase inhibitor)Addition of halide groupsPhenyl ring of acetamideEnhanced inhibitory activity acs.orgnih.gov
Indole-3-acetamide (α-amylase inhibitor)Addition of chloro-methylphenyl groupPhenyl ring of acetamideBest activity against α-amylase acs.orgnih.gov

These examples underscore the importance of systematic exploration of substituent effects in the optimization of lead compounds. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituents can influence binding affinity, selectivity, and pharmacokinetic properties of the resulting molecules.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps in understanding their preferred shapes and identifying the specific conformation, known as the bioactive conformation, which is responsible for their biological activity.

Studies on acetamide derivatives have shown that restricted rotation around the amide N-CO bond and the aryl-nitrogen bond can lead to the existence of multiple rotational isomers, or rotamers, in solution. researchgate.net The relative populations of these conformers can be influenced by the nature of the substituents. For N-alkyl-N-(o-acylphenyl)acetamides, the presence of two rotational isomers was clearly observed in their 1H NMR spectra. researchgate.net

Molecular docking studies are often employed to predict the bioactive conformations of ligands within the binding sites of their target proteins. scielo.br For indole-3-acetamide derivatives targeting the α-amylase enzyme, in silico docking simulations have been used to explore their binding modes. acs.orgnih.gov These studies have shown that the indole moiety and the substituted phenyl ring of the acetamide group engage in specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site of the enzyme. acs.orgnih.gov The ability of a molecule to adopt a conformation that complements the binding site is a critical determinant of its potency.

While specific conformational analysis data for this compound itself is not extensively detailed in the available literature, the general principles derived from studies of related indole and acetamide compounds suggest that its biological activity is likely governed by a specific, low-energy conformation that allows for optimal interactions with its target.

Computational and in Silico Approaches in the Research of 1h Indole 5 Acetamide

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as an indole (B1671886) acetamide (B32628) derivative, within the active site of a target protein. This analysis is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective analogs.

In studies involving related indole-3-acetamide (B105759) derivatives, molecular docking has been successfully used to explore binding interactions with enzymes like α-amylase. ethernet.edu.et The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from crystallographic data in the Protein Data Bank) and then using a scoring function to evaluate the fitness of different binding poses. ethernet.edu.et

Key insights gained from these studies include:

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction.

Interaction Analysis: Identification of specific amino acid residues involved in the binding.

Types of Interactions: Characterization of the non-covalent forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the NH group of the indole core is often identified as a key hydrogen bond donor. ethernet.edu.et

The findings from docking studies are typically summarized in a table to compare the interactions and binding affinities of different compounds within the same target.

Table 1: Representative Molecular Docking Interactions for Indole Acetamide Derivatives with α-Amylase

Interaction Type Interacting Ligand Moiety Key Amino Acid Residues
Hydrogen Bonding Indole NH group Asp300
Hydrogen Bonding Acetamide C=O group His201
π-π Stacking Indole Ring Trp59

Note: This data is illustrative of interactions observed for indole-3-acetamide derivatives and is used to model potential interactions for 1H-Indole-5-acetamide.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations calculate the motion of every atom in the system, providing critical information about the stability and conformational flexibility of the complex. This method is essential for validating the results of docking studies and for gaining a deeper understanding of the binding mechanism.

An MD simulation can reveal:

The stability of the ligand within the binding pocket.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation period.

Conformational changes in the protein or ligand upon binding.

The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand has found a stable binding mode. Dynamic cross-correlation matrices can also be calculated to understand how the binding of an inhibitor affects the correlated movements within the protein structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, researchers can predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves:

Data Set Compilation: Assembling a series of related compounds (e.g., indole derivatives) with experimentally determined biological activities.

Descriptor Calculation: Computing various molecular descriptors for each compound, which are numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation that correlates the descriptors with biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For indole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anti-inflammatory and anticancer effects. These models help identify the key structural features that are either beneficial or detrimental to the desired biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide precise information about a molecule's properties, which helps in understanding its chemical behavior and interaction mechanisms at a fundamental level.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are critical in determining a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests the molecule is more reactive, while a large gap implies higher stability.

This analysis is vital for predicting how this compound might participate in chemical reactions and interact with biological targets.

Table 2: Relationship Between FMO Properties and Chemical Reactivity

FMO Parameter High Value Implication Low Value Implication
HOMO Energy Stronger electron donor, more reactive with electrophiles. Weaker electron donor, less reactive.
LUMO Energy Weaker electron acceptor, less reactive with nucleophiles. Stronger electron acceptor, more reactive.

DFT calculations are also employed to determine the interaction energies between molecules. This is particularly useful for quantifying the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize a ligand-receptor complex. By calculating the binding energy, researchers can gain insights into the affinity of a compound for its target, complementing the findings from molecular docking and MD simulations with a quantum chemical perspective.

In Silico Prediction of Pharmacokinetic Profiles (ADME properties)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early identification of potential liabilities.

For indole derivatives, various ADME parameters are routinely predicted, including:

Intestinal Absorption: The extent to which a compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross into the central nervous system.

Cytochrome P450 (CYP) Enzyme Inhibition: Prediction of potential drug-drug interactions by assessing whether the compound inhibits key metabolic enzymes.

Drug-likeness: Evaluation based on established rules (e.g., Lipinski's Rule of Five) to assess if the compound has physicochemical properties consistent with orally active drugs.

These predictions are invaluable for optimizing lead compounds to ensure they possess favorable pharmacokinetic profiles suitable for further development.

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates

Parameter Description Favorable Outcome Example
Human Intestinal Absorption Percentage of drug absorbed after oral administration. High (>80%)
BBB Penetration Ability to cross the blood-brain barrier. Yes/No (depending on target)
CYP2D6 Inhibition Potential to inhibit the CYP2D6 metabolic enzyme. Non-inhibitor

Virtual Screening and High-Throughput Computational Approaches for Lead Discovery

Virtual screening (VS) and high-throughput computational screening (HTCS) have become indispensable tools in modern drug discovery, significantly accelerating the identification of promising lead compounds. These in silico techniques allow researchers to rapidly evaluate vast libraries of chemical compounds against a specific biological target, prioritizing a smaller, more manageable number of candidates for experimental testing. This computational pre-selection saves considerable time and resources compared to traditional high-throughput screening (HTS) of physical compounds. The methodologies at the core of VS and HTCS include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, which predict the binding affinity and potential biological activity of molecules.

For scaffolds like this compound, which are part of the broader, biologically significant indole family, these computational approaches are particularly valuable. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. jocpr.com Computational screening enables the efficient exploration of the vast chemical space surrounding the indole acetamide core to identify novel derivatives with therapeutic potential against various diseases.

A key application of these methods is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. In one study, a series of novel N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides were synthesized and evaluated for antimicrobial activity. nih.gov Molecular docking studies were employed to understand the binding modes of the most active compounds, 5c and 5h, against their respective microbial targets. nih.gov This computational insight helps to explain the observed biological activity and guides the design of more potent analogues.

In another exemplary case, virtual screening was instrumental in the discovery of potent inhibitors for β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net This campaign began with the virtual screening of a fragment library, which identified a weak indole-based hit. nih.gov Through a process of structure-based design and hit-to-lead optimization, guided by co-crystal structures and computational modeling, researchers developed inhibitors over 1,000-fold more potent than the initial fragment. nih.govresearchgate.net Specifically, the optimization led to compound 25, which showed significantly enhanced potency. nih.govresearchgate.net

High-throughput screening of compound libraries, often followed by computational analysis and structure-activity relationship (SAR) studies, has also proven effective. For instance, a high-throughput screen identified a 1,3,4-oxadiazole (B1194373) scaffold as an inhibitor of HIV-1 Tat-mediated transcription. asm.org Subsequent SAR-based optimization, which involved incorporating indole and acetamide moieties, led to the development of potent derivatives with half-maximal effective concentrations (EC50) in the sub-micromolar range. asm.org

Furthermore, in silico docking simulations have been used to explore the potential of indole-3-acetamide derivatives as inhibitors of the α-amylase enzyme, a target for managing hyperglycemia. nih.gov These studies help to elucidate the binding interactions between the compounds and the enzyme's active site, providing a rational basis for their observed inhibitory activity. nih.gov

The following tables summarize key findings from studies that have utilized virtual and high-throughput computational screening for lead discovery based on indole acetamide and related scaffolds.

Table 1: Virtual Screening of Indole Acetamide Derivatives for Antimicrobial Activity

Compound IDTarget Organism/ProteinComputational MethodKey Findings
5c Staphylococcus aureusMolecular DockingIdentified as a highly active congener against S. aureus. nih.gov
5h Candida albicansMolecular DockingEmerged as the most active compound against C. albicans. nih.gov
Indole-3-acetamide derivatives α-amylase (PDB ID: 1HNY)Molecular DockingExplored binding modes to understand potential antihyperglycemic activity. nih.gov

Table 2: Examples of High-Throughput Computational Screening for Indole-based Scaffolds

Scaffold/DerivativeBiological TargetComputational Method(s)Outcome/Significance
Indole Acylguanidines β-secretase (BACE1)Virtual Screening, Structure-Based DesignDiscovery of a weak fragment hit, optimized to a potent inhibitor (Compound 25) with an IC50 of 1.01 µM, demonstrating a successful hit-to-lead campaign. nih.govresearchgate.net
1,3,4-Oxadiazole with Indole and Acetamide HIV-1 TatHigh-Throughput Screening, SARIdentification of a lead scaffold and development of potent derivatives (compounds 9 and 13) with EC50 values of 0.17 µM and 0.24 µM, respectively. asm.org

These examples underscore the power of virtual screening and high-throughput computational approaches in navigating the complexities of drug discovery. By efficiently filtering vast compound libraries and providing detailed insights into molecular interactions, these in silico methods are crucial for the rapid identification and optimization of novel lead compounds derived from the this compound scaffold.

Advanced Research Methodologies and Techniques

In Vitro Experimental Models for Biological Evaluation

In vitro models are fundamental to the preliminary assessment of a compound's therapeutic potential. They provide a controlled environment to study biological effects at the cellular and molecular levels. For compounds within the indole-5-acetamide class, these evaluations are critical for establishing structure-activity relationships (SAR). researchgate.netresearchgate.net

Cell-Based Assays (e.g., dual-reporter assays, antiproliferation assays, cell viability, cytotoxicity screens)

Cell-based assays are a cornerstone of early-stage drug discovery, offering insights into how a compound affects cellular processes.

Antiproliferation and Cytotoxicity Assays: These assays determine a compound's ability to inhibit cell growth or cause cell death, which is particularly relevant in oncology research. A common method is the MTT assay, where the metabolic activity of living cells converts a tetrazolium salt into a colored formazan (B1609692) product, allowing for the quantification of viable cells. While specific cytotoxicity data for 1H-Indole-5-acetamide is not extensively documented in publicly available literature, its derivatives have been evaluated using such methods to determine their potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Dual-Reporter Assays: These sophisticated assays are used to monitor the activity of specific cellular signaling pathways. They employ two independent reporter genes, such as Firefly luciferase and Renilla luciferase, within the same cell. One reporter is used to monitor the pathway of interest, while the second serves as an internal control for normalization. This allows for precise measurement of a compound's effect on specific gene promoters or transcription factors.

The table below summarizes the application of these cell-based assays in the study of the broader indole (B1671886) acetamide (B32628) chemical class, providing context for the potential evaluation of this compound.

Assay TypePurposeApplication in Indole Acetamide ResearchReference
Binding Affinity Assay To measure the ability of a compound to bind to a specific biological target (e.g., a receptor).The indole-5-acetamide series has been evaluated for its binding affinity to the gonadotropin-releasing hormone (GnRH) receptor. researchgate.netresearchgate.net
Functional Antagonism Assay To determine if a compound blocks the biological response initiated by a natural ligand or agonist.Substituted indole-5-acetamides have been tested for their functional antagonism of the GnRH receptor. researchgate.netresearchgate.net
Cytotoxicity Assay To measure the ability of a compound to kill cells.Various N-substituted and ring-substituted indole acetamide derivatives are routinely screened against cancer cell lines to determine their anticancer potential.

Biochemical and Pharmacological Assays for Target Engagement

Confirming that a compound physically interacts with its intended molecular target within a cell is a critical step known as target engagement. Biochemical and pharmacological assays provide direct evidence of this interaction.

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. In the context of the indole-5-acetamide series, competitive binding assays have been used to measure how effectively these compounds displace a known radiolabeled ligand from the GnRH receptor, thereby determining their binding affinity (Ki). researchgate.netresearchgate.net

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. A compound that binds to its target protein will typically increase the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures, one can confirm target engagement in a cellular environment.

Enzyme Kinetic Studies

Spectroscopic and Structural Elucidation Techniques

Spectroscopic techniques are indispensable for verifying the chemical identity and structure of a synthesized compound, ensuring its purity and confirming that the correct molecule is being tested in biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms (protons) in a molecule. The chemical shift (δ, in ppm) of each proton signal indicates its electronic environment, the integration shows the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

While experimental NMR data for this compound are not widely published, the spectral data for its well-characterized structural isomer, 1H-Indole-3-acetamide , is available and presented below. As an isomer, this compound would exhibit signals corresponding to an indole ring and an acetamide side chain, but the chemical shifts and coupling patterns of the aromatic protons would differ due to the change in the substitution position on the indole ring.

Table 2: Experimental NMR Data for 1H-Indole-3-acetamide (Structural Isomer) Solvent: DMSO-d₆

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.84br s1HIndole NH
7.55d1HH-4
7.32d1HH-7
7.14s1HH-2
7.05t1HH-6
6.96t1HH-5
6.88br s1HNH
3.47s2HCH
¹³C NMR Chemical Shift (ppm) Assignment
174.6C =O
136.2C-7a
127.3C-3a
124.2C-2
121.1C-6
118.6C-5
118.4C-4
111.3C-7
109.2C-3
34.6C H₂

Data sourced from publicly available spectral databases.

Mass Spectrometry (MS, EI-MS, HREI-MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can help deduce its elemental formula.

MS (Mass Spectrometry): Provides the molecular weight of the compound from the molecular ion peak (M⁺).

EI-MS (Electron Ionization Mass Spectrometry): A common ionization technique where high-energy electrons bombard the sample, causing it to fragment. The resulting fragmentation pattern is often unique to a specific compound and can be used as a "molecular fingerprint" for identification.

HREI-MS (High-Resolution Electron Ionization Mass Spectrometry): This technique measures the m/z ratio with very high accuracy (typically to four decimal places). This precision allows for the unambiguous determination of the compound's elemental formula.

As an isomer of 1H-Indole-3-acetamide, this compound has the identical molecular formula (C₁₀H₁₀N₂O) and molecular weight. Therefore, its mass spectrum would be expected to show the same molecular ion peak.

Table 3: Mass Spectrometry Data for 1H-Indole-3-acetamide (Structural Isomer)

TechniqueParameterValue
Molecular Formula C₁₀H₁₀N₂O
Exact Mass 174.0793
Molecular Weight 174.20
EI-MS (m/z) Molecular Ion [M]⁺174
Base Peak130

Data sourced from publicly available spectral databases.

Advanced Biological Assays

To investigate the potential biological activity of "this compound," particularly its effects on cellular processes like apoptosis (programmed cell death), researchers employ sophisticated assays that provide quantitative and mechanistic data.

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a highly sensitive technique used to measure the expression levels of specific genes. researchgate.net To study the pro-apoptotic effects of "this compound," cancer cells could be treated with the compound, and the expression of key apoptosis-regulating genes can be quantified.

This involves extracting messenger RNA (mRNA) from both treated and untreated (control) cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific target gene sequences using PCR. The amplification process is monitored in real-time using fluorescent probes. Key genes in the apoptotic pathway often analyzed include:

Pro-apoptotic genes: Bax, Casp3 (Caspase-3), Casp9 (Caspase-9). An upregulation of these genes would suggest the activation of apoptosis. researchgate.net

Anti-apoptotic genes: Bcl2. A downregulation of this gene would indicate a reduction in the cell's protective mechanisms against apoptosis. researchgate.net

By comparing the gene expression levels in treated cells to control cells, researchers can determine if "this compound" induces apoptosis through the intrinsic (mitochondrial) pathway. researchgate.net

Image cytometry and the closely related flow cytometry are powerful techniques for analyzing individual cells within a population. nih.gov These methods are widely used to detect and quantify apoptosis based on characteristic cellular changes. A common method is the Annexin V and Propidium Iodide (PI) assay. nih.gov

The principle of this assay is based on two events in the apoptotic process:

Phosphatidylserine (PS) Exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this lipid flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when labeled with a fluorescent dye, can be used to identify early apoptotic cells. nih.gov

Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent dye that cannot enter live cells but can pass through compromised membranes to stain the DNA. nih.gov

By staining a cell population with both fluorescently-labeled Annexin V and PI, cytometry can differentiate four distinct cell populations:

Healthy Cells: Annexin V-negative and PI-negative.

Early Apoptotic Cells: Annexin V-positive and PI-negative.

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Necrotic Cells: Annexin V-negative and PI-positive (less common).

This quantitative analysis provides robust data on the mode of cell death induced by a compound like "this compound". nih.gov

Future Directions and Therapeutic Development Prospects of 1h Indole 5 Acetamide

Identification of Novel Therapeutic Targets and Pathways

The indole-acetamide scaffold is a key component in the development of novel therapeutic agents targeting a variety of diseases by interacting with specific biological pathways. Research into derivatives of 1H-Indole-5-acetamide has identified several promising therapeutic targets and mechanisms of action.

Notably, derivatives incorporating the 1,3,4-oxadiazole (B1194373) ring with indole (B1671886) and acetamide (B32628) components have demonstrated potent inhibitory effects against HIV-1 Tat-mediated viral transcription. asm.org This pathway is critical for HIV-1 replication, and its inhibition presents a viable strategy for antiviral therapy. Another area of investigation involves indole acetamide derivatives designed to target cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.

In the realm of metabolic diseases, indole-3-acetamide (B105759) derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage blood sugar levels. Furthermore, other synthesized acetamide derivatives of indole have shown potential in oncology by inhibiting tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells. rsc.org In the fight against malaria, N-acetamide indoles have been found to target PfATP4, a crucial ion pump in the Plasmodium falciparum parasite. nih.gov The versatility of the indole-acetamide structure allows for its application across different therapeutic areas, as summarized in the table below.

Therapeutic AreaIdentified Target/PathwayPotential Application
Antiviral (HIV)HIV-1 Tat-mediated viral transcription asm.orgInhibition of viral replication
Anti-inflammatoryCyclooxygenase (COX-1 and COX-2)Reduction of inflammation
Antidiabeticα-amylase inhibitionManagement of blood glucose levels
AnticancerTubulin polymerization rsc.orgInhibition of cancer cell proliferation rsc.org
AntimalarialPfATP4 nih.govDisruption of parasite ion homeostasis nih.gov

Development of this compound as a Drug Discovery Scaffold

The this compound structure serves as a "privileged scaffold" in medicinal chemistry, meaning it can be used as a foundation to develop new drugs for various biological targets. researchgate.net The indole nucleus itself is a versatile and valuable building block in drug design due to its ability to interact with multiple receptors with high affinity. researchgate.netnih.govnih.gov This characteristic is crucial for drug discovery, as it allows for the creation of large libraries of compounds from a single core structure, which can then be tested against different disease targets.

The development process often involves structure-activity relationship (SAR) studies, where different chemical groups are attached to the indole-acetamide core to see how they affect the compound's biological activity. For example, researchers have systematically modified the indole and acetamide portions of molecules to enhance their potency against specific targets, such as HIV-1 Tat. asm.org This process allows for the optimization of the lead compound to create a more effective drug candidate.

The synthesis of new derivatives is a key part of this process. For instance, a series of indole-3-acetamide derivatives were created by coupling indole-3-acetic acid with various anilines, demonstrating how the scaffold can be systematically modified to explore a wide range of chemical diversity. nih.gov The structural versatility of the indole scaffold is a primary reason for its widespread use and success in modern drug discovery. nih.govsemanticscholar.org Recent breakthroughs in synthetic chemistry have further enhanced the ability to modify the indole ring at specific positions, such as the C5 carbon, which was previously challenging. eurekalert.org This advancement opens up new avenues for creating novel indole-based drug candidates with improved properties. eurekalert.org

Addressing Challenges in Drug Resistance with Indole-Acetamide Derivatives

Drug resistance is a major obstacle in treating diseases like cancer and viral infections, as it renders many standard therapies ineffective. nih.gov The development of novel compounds that can overcome or bypass resistance mechanisms is a critical goal in medicinal chemistry. Indole-acetamide derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov

Research has shown that indole derivatives have the potential to be effective against drug-resistant cancers. nih.govmdpi.com Some indole-containing compounds are already used in clinical settings for the treatment of cancers that have developed resistance to other therapies. nih.gov The ability of these compounds to act on diverse targets within cancer cells is a key reason for their effectiveness. nih.gov

Specific examples highlight the potential of these derivatives:

Against HIV: Derivatives of this compound containing a 1,3,4-oxadiazole core have been identified as a promising scaffold for developing new therapeutic agents against drug-resistant strains of HIV-1. asm.org

Against Cancer: In oncology, an indole-chalcone derivative demonstrated significant effectiveness against paclitaxel-resistant cancer cells, a noteworthy breakthrough in combating multidrug resistance (MDR). nih.gov Another indole compound was found to be effective against drug-resistant cells while showing low toxicity to normal cells, indicating its potential for safer chemotherapy regimens. mdpi.com

The ability of indole derivatives to combat drug-resistant pathogens and cancer cells represents a significant advancement in the field, offering new hope for treating these challenging conditions. nih.govsemanticscholar.org

Integration of Multidisciplinary Approaches in this compound Research

The research and development of this compound and its derivatives are driven by a combination of scientific disciplines. This integrated approach is essential for moving from a promising chemical structure to a potential therapeutic agent. Modern drug discovery relies on the synergy between chemistry, biology, and computational science. nih.gov

A key component of this multidisciplinary strategy is the use of computational tools. In silico modeling and molecular docking are frequently used to predict how indole-acetamide derivatives will interact with their biological targets. researchgate.net These computational methods allow researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of success, saving time and resources. For example, docking studies have been used to understand the binding modes of these compounds within the active sites of enzymes, providing insights that guide further chemical synthesis.

The process typically involves the following integrated steps:

Chemical Synthesis: Organic chemists design and create new indole-acetamide derivatives. nih.gov

Computational Analysis: The synthesized compounds are often analyzed using computational methods like Density Functional Theory (DFT) to understand their electronic structure and predict their biological activity.

Biological Evaluation: Biologists and pharmacologists then test the compounds in various assays to determine their effectiveness and mechanism of action. This can range from high-throughput screening of large compound libraries to detailed mechanistic studies, such as cell cycle analysis and apoptosis assays. asm.orgrsc.org

Structural Biology: Techniques like single-crystal X-ray diffraction are used to determine the precise three-dimensional structure of the compounds, which can help in understanding their interaction with biological targets.

This collaborative approach, combining synthesis, computational chemistry, and biological testing, accelerates the drug discovery process and is fundamental to the development of new therapies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Indole-5-acetamide, and how can reaction purity be optimized?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include amidation of 1H-Indole-5-carboxylic acid using coupling agents (e.g., EDCI/HOBt) or nucleophilic substitution of activated intermediates. Safety protocols for handling toxic reagents (e.g., acyl chlorides) must be followed, including glove-box use and proper waste disposal .
  • Purity Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Data Table :
TechniqueParametersExpected Outcome
HPLCC18 column, 0.1% TFA in H2O/MeCNSingle peak at λ=254 nm, >95% purity
¹H NMR (DMSO-d6)δ 10.8 (s, 1H, NH), 7.5–6.8 (m, aromatic)Confirm indole backbone and acetamide group

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., NH proton at δ 10.8 ppm in DMSO-d6). FT-IR to identify amide C=O stretch (~1650 cm⁻¹). UV-Vis for π-π* transitions (λmax ~280 nm) .
  • Chromatography : Reverse-phase HPLC with photodiode array detection to assess purity. GC-MS for volatile byproduct analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols). Control variables such as solvent (DMSO concentration ≤0.1%) and storage conditions (avoid light/heat degradation) .
  • Statistical Analysis : Use ANOVA or t-tests to compare results across labs. Apply Bland-Altman plots to assess inter-lab variability .
  • Meta-Analysis : Aggregate data from primary literature (last 5 years) and evaluate bias via funnel plots. Prioritize studies with detailed Materials and Methods sections .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Standardization : Document reaction parameters (temperature, solvent, catalyst loading) using electronic lab notebooks. Share raw data (e.g., NMR spectra) as supplementary materials .
  • Quality Control : Implement in-process analytics (e.g., TLC monitoring). Validate intermediates via LC-MS before proceeding .
  • Collaborative Validation : Partner with independent labs to cross-verify synthetic protocols and bioassay results .

Q. How can computational methods predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • In Silico Modeling : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) to assess target binding affinity .
  • Data Validation : Compare predictions with experimental results (e.g., in vitro metabolic stability assays). Apply machine learning (Random Forest/ANN) to refine models .

Methodological Guidelines from Evidence

  • Literature Review : Follow a 5-step critical inquiry: scope the research question, strategize databases (SciFinder, Reaxys), evaluate sources, apply findings, and cite properly .
  • Data Presentation : Use tables/figures only if they enhance clarity. Include error bars and p-values in graphs. Submit raw datasets to repositories like Zenodo .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for bioassays involving human/animals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.